5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Serotonin 5-HT3 Receptor Antagonism
The compound has been investigated for its potential as a serotonin 5-HT3 receptor antagonist. This research focused on the synthesis of novel derivatives and their evaluation against 5-HT3 agonists. One such derivative showed promising results as a 5-HT3 receptor antagonist in Guinea pig ileum (Mahesh, Perumal, & Pandi, 2004).
Antimycobacterial Activity
Another application involves the compound's antimycobacterial properties. A series of hybrids based on this compound were tested for their activity against Mycobacterium tuberculosis, with some showing potent antimycobacterial activity and low toxicity (Jallapally et al., 2014).
Anti-Inflammatory Activity
The compound has been used to synthesize novel derivatives with anti-inflammatory properties. These derivatives were evaluated using in-vitro and in-vivo methods, with some showing significant anti-inflammatory effects (Ahmed, Molvi, & Khan, 2017).
Antipsychotic Agent Development
Research has also explored the use of this compound in the development of atypical antipsychotic agents. A series of derivatives were synthesized and evaluated for their D2 and 5-HT2A affinity, as well as their in vivo pharmacological activity, showing potential as antipsychotic agents (Gowri Chandra Sekhar et al., 2011).
ORL1 Antagonist Activity
Additionally, this compound has been studied as a lead for potent and selective ORL1 antagonist activity. Modifications, such as methyl substitution on the piperazine ring, resulted in orally available, brain penetrable ORL1 antagonists (Okamoto et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-14-7(6-11)8(10)13-9(14)15-4-2-12-3-5-15/h12H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVNTOTFJSHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N2CCNCC2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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